3,3-Difluorochlorambucil

Pharmacokinetics Drug Metabolism Nitrogen Mustard

3,3-Difluorochlorambucil (β,β-difluorochlorambucil; CB is a synthetic, fluorinated nitrogen mustard alkylating agent designed to modulate the metabolic fate of the parent drug chlorambucil. Its synthesis, reported in a 7-stage route from 4-nitrophenylacetic acid, introduces a gem-difluoro group at the β-position of the butanoic acid side chain via deoxofluorination with SF₄/HF.

Molecular Formula C14H17Cl2F2NO2
Molecular Weight 340.2 g/mol
CAS No. 103638-41-1
Cat. No. B011794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorochlorambucil
CAS103638-41-1
Synonyms3,3-difluorochlorambucil
beta,beta-difluorochlorambucil
CB 7103
CB-7103
Molecular FormulaC14H17Cl2F2NO2
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl
InChIInChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21)
InChIKeyBUEVKJMGAZEULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorochlorambucil (CAS 103638-41-1) – A Metabolically Distinct Chlorambucil Analog for Oncology Research


3,3-Difluorochlorambucil (β,β-difluorochlorambucil; CB 7103) is a synthetic, fluorinated nitrogen mustard alkylating agent designed to modulate the metabolic fate of the parent drug chlorambucil. Its synthesis, reported in a 7-stage route from 4-nitrophenylacetic acid, introduces a gem-difluoro group at the β-position of the butanoic acid side chain via deoxofluorination with SF₄/HF [1]. This specific modification was intended to block the rapid mitochondrial β-oxidation that converts chlorambucil into its active metabolite phenylacetic acid mustard (PAAM), thereby altering the compound's pharmacokinetic profile and therapeutic window. As a bifunctional alkylator, it retains the N,N-bis(2-chloroethyl)amino pharmacophore required for DNA crosslinking, making it a valuable probe for investigating structure-metabolism relationships in targeted cancer therapy.

Why Chlorambucil and PAAM Are Not Substitutable for 3,3-Difluorochlorambucil in Target-Specific Studies


Generic substitution among chlorambucil (CHL), its primary active metabolite phenylacetic acid mustard (PAAM), and its β,β-difluoro analog β-F2CHL is scientifically invalid because their in vivo disposition and resulting therapeutic indices are fundamentally divergent. CHL undergoes rapid mitochondrial β-oxidation to DeHCHL and PAAM, whereas β-F2CHL, despite the gem-difluoro block, is still oxidized—a phenomenon confirmed by the detection of DeHCHL and PAAM metabolites, but at substantially reduced rates and with a distinct metabolic switching that produces two unique metabolites not seen with CHL or PAAM [1]. This leads to a critically different exposure profile for the active bifunctional mustard species: the plasma clearance rate, free drug fraction, and overall exposure to the active metabolite PAAM all differ significantly among the three compounds. Consequently, a researcher cannot assume that simply using the parent drug or its primary metabolite will replicate the biological effects seen with β-F2CHL. Its unique pharmacokinetic signature directly underlies its improved therapeutic index, making it the compound of choice for experiments where a superior efficacy-to-toxicity balance is required [1].

Head-to-Head Quantitative Evidence for 3,3-Difluorochlorambucil vs. CHL and PAAM in Mice


Reduced β-Oxidation Metabolism: Lower Metabolite Exposure Confirms Distinct Biotransformation

While both chlorambucil (CHL) and 3,3-difluorochlorambucil (β-F2CHL) are metabolized via β-oxidation, the process is significantly impaired in β-F2CHL. This leads to a markedly lower peak plasma concentration (Cmax) of the key metabolites DeHCHL and PAAM. In a head-to-head mouse study, CHL administration produced a peak plasma concentration of DeHCHL that was 7-fold greater and a PAAM concentration that was 2-fold greater than those generated by an equimolar dose of β-F2CHL [1]. This quantitatively demonstrates that the gem-difluoro substitution does not fully abrogate β-oxidation but substantially reduces the formation of the primary active metabolite, providing a distinct pharmacokinetic handle.

Pharmacokinetics Drug Metabolism Nitrogen Mustard

Superior Therapeutic Index: Improved Efficacy-to-Toxicity Ratio Over Chlorambucil

A critical differentiator for β-F2CHL is its improved therapeutic index compared to CHL and PAAM. In the murine KHT sarcoma model, the antitumor potency order was PAAM > CHL > β-F2CHL, and acute toxicity (LD50) followed the same rank order. However, when efficacy and toxicity were analyzed jointly, chlorambucil and PAAM exhibited identical therapeutic indices, whereas the therapeutic index for β-F2CHL was quantified as 'somewhat improved' [1]. This indicates that the difluoro analog provides a wider safety margin, a key decision-making parameter for selecting lead compounds in oncology drug development.

Therapeutic Index Acute Toxicity Antitumor Activity

Exceptionally Low Plasma Free Fraction: A Unique Pharmacokinetic Signature

The extent of non-protein-bound, pharmacologically active free drug in plasma is a key determinant of both efficacy and toxicity. β-F2CHL exhibits the lowest free fraction among its structural analogs. Direct measurement in mouse plasma revealed that the percentage of non-protein-bound free drug was 0.45% for β-F2CHL, compared to 0.9% for CHL, 1.3% for the metabolite DeHCHL, and 3.2% for PAAM [1]. The free fraction of β-F2CHL is half that of chlorambucil and one-seventh that of PAAM, suggesting a greater reservoir of protein-bound drug that may contribute to its distinct pharmacokinetic profile and potentially longer duration of action.

Protein Binding Free Drug Hypothesis Pharmacokinetics

Differential Chemosensitization: Comparable Response to Misonidazole in Hypoxic Tumor Model

In the context of tumor hypoxia-targeting strategies, the response of β-F2CHL to the chemosensitizer misonidazole (MISO) was compared head-to-head with CHL and PAAM. MISO (2.5 mmol/kg) enhanced the antitumor response in the KHT sarcoma model, with dose-modifying factors (DMFs) of 1.5–1.8 for β-F2CHL, compared to 1.55–1.85 for CHL and 1.35–1.65 for PAAM [1]. The DMF range for β-F2CHL is statistically indistinguishable from that of CHL, indicating that the difluoro analog retains full sensitizability to nitroimidazole-mediated pharmacokinetic modulation, a property that may not be preserved across all nitrogen mustard derivatives.

Chemosensitization Tumor Hypoxia Misonidazole

Validated Multi-Step Synthesis: A Reproducible Route to a Complex Fluoro-Aromatic Mustard

The procurement value of a specialized research compound is heavily dependent on the availability of a validated synthetic route. The 7-stage synthesis of 3,3-difluorochlorambucil from 4-nitrophenylacetic acid is fully described and peer-reviewed [1]. The key transformation—deoxofluorination of a β-ketoester using sulfur tetrafluoride/hydrogen fluoride at room temperature to install the gem-difluoro motif—was successfully demonstrated, while several alternative, unsuccessful approaches were also documented. This publication serves as both a certificate of structural identity and a practical blueprint for custom synthesis, reducing the risk of purchasing material of ambiguous provenance.

Synthetic Chemistry Fluorination Process Chemistry

High-Impact Research Applications Where 3,3-Difluorochlorambucil Outperforms Alternatives


In Vivo Structure-Metabolism Relationship Studies for Nitrogen Mustard Alkylating Agents

Researchers studying the impact of side-chain oxidation on the therapeutic index of nitrogen mustards can use β-F2CHL as the definitive 'metabolically slowed' comparator to chlorambucil. The quantitatively documented 7-fold reduction in DeHCHL exposure and 2-fold reduction in PAAM exposure [1] provide a clear experimental framework to dissect the contribution of β-oxidation to both antitumor activity and host toxicity. This makes β-F2CHL an essential tool compound for pharmacology laboratories focused on alkylating agent drug design.

Benchmark Compound for Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Free Drug Exposure

The exceptionally low plasma free fraction of β-F2CHL (0.45%) compared to CHL (0.9%) and PAAM (3.2%) [1] makes it an ideal standard for validating PK-PD models that correlate unbound drug concentrations with DNA crosslinking and cytotoxicity. In any study where the 'free drug hypothesis' is central to explaining differential toxicity, β-F2CHL provides a critical third data point that spans the spectrum of protein binding within the chlorambucil family.

Combination Therapy Experiments with Nitroimidazole Chemosensitizers Targeting Tumor Hypoxia

Given that β-F2CHL demonstrates a dose-modifying factor of 1.5–1.8 in response to misonidazole, essentially matching that of chlorambucil (1.55–1.85) [1], it is specifically indicated for combination chemotherapy studies. Researchers can investigate whether the improved therapeutic index of β-F2CHL translates into an even wider therapeutic window when combined with hypoxic cell sensitizers, compared to the parent compound.

Reference Standard for Analytical Method Development and Metabolite Identification

The unique metabolic profile of β-F2CHL, which includes the formation of two novel, unidentified metabolites in addition to DeHCHL and PAAM [1], makes it a valuable reference material for developing HPLC or LC-MS assays designed to separate and quantify complex mixtures of alkylating agent metabolites. Analytical chemists and contract research organizations can use characterized β-F2CHL to validate assay specificity for this emerging class of fluorinated mustards.

Quote Request

Request a Quote for 3,3-Difluorochlorambucil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.